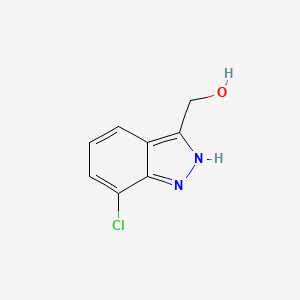

(7-Chloro-1H-indazol-3-yl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(7-chloro-2H-indazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-3,12H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUMPESPLVODGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857640 | |

| Record name | (7-Chloro-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260779-44-9 | |

| Record name | (7-Chloro-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Indazole Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of indazole derivatives. It provides detailed information about the chemical environment of magnetically active nuclei, such as protons (¹H) and carbon-13 (¹³C), enabling the precise mapping of the molecular framework.

The ¹H NMR spectrum of (7-Chloro-1H-indazol-3-yl)methanol is expected to exhibit characteristic signals corresponding to the aromatic protons of the indazole ring, the methylene (B1212753) protons of the hydroxymethyl group, and the N-H proton of the pyrazole (B372694) ring. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern.

In a typical analysis, the aromatic region would display signals for H-4, H-5, and H-6 of the indazole ring. The presence of the chlorine atom at the C-7 position influences the electronic environment and, consequently, the chemical shifts of the adjacent protons. For comparison, in related 7-substituted indazoles, the proton at position 6 often appears as a doublet, coupled to the proton at position 5, which in turn would be a triplet (or doublet of doublets) coupled to both H-4 and H-6. The proton at H-4 would likely be a doublet coupled to H-5.

The methylene protons of the -CH₂OH group would typically appear as a singlet, or a doublet if coupled to the hydroxyl proton, though this coupling is often not observed in protic solvents due to rapid exchange. The chemical shift of these protons is influenced by the electronegativity of the adjacent oxygen atom. The N-H proton of the indazole ring is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for (7-Chloro-1H-indazol-3-yl)methanol

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.5 - 7.7 | d | ~8.0 |

| H-5 | 7.1 - 7.3 | t | ~7.5 - 8.0 |

| H-6 | 7.4 - 7.6 | d | ~7.5 |

| -CH₂- | 4.8 - 5.0 | s | - |

| N-H | 12.0 - 13.0 | br s | - |

| O-H | Variable | br s | - |

Note: Predicted values are based on the analysis of structurally similar indazole derivatives and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the number of unique carbon atoms in the molecule and their electronic environments. For (7-Chloro-1H-indazol-3-yl)methanol, distinct signals are expected for the seven carbons of the indazole core and the single carbon of the hydroxymethyl group.

The chemical shifts of the carbon atoms in the benzene (B151609) ring are influenced by the chloro-substituent, with the carbon atom bearing the chlorine (C-7) exhibiting a characteristic shift. The quaternary carbons, C-3, C-3a, and C-7a, can be distinguished from the protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). The signal for the C-3 carbon, attached to the hydroxymethyl group, would be of particular interest. The carbon of the -CH₂OH group is expected to appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for (7-Chloro-1H-indazol-3-yl)methanol

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | 145 - 150 |

| C-3a | 120 - 125 |

| C-4 | 120 - 125 |

| C-5 | 125 - 130 |

| C-6 | 115 - 120 |

| C-7 | 130 - 135 |

| C-7a | 140 - 145 |

| -CH₂OH | 55 - 60 |

Note: Predicted values are based on the analysis of structurally similar indazole derivatives and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are invaluable for the unambiguous assignment of proton and carbon signals and for determining the connectivity and spatial relationships between atoms. For indazole derivatives, the differentiation between N1 and N2 regioisomers is a common challenge that can be addressed using 2D NMR. rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for this purpose. chemrxiv.org A NOESY experiment on an N-alkylated derivative of (7-Chloro-1H-indazol-3-yl)methanol would show a correlation between the N-alkyl protons and the H-7 proton of the indazole ring if the alkylation occurred at the N1 position. Conversely, an absence of this correlation would suggest N2-alkylation. rsc.orgchemrxiv.org

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of (7-Chloro-1H-indazol-3-yl)methanol would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, C-H stretching of the aromatic and methylene groups, C=C and C=N stretching of the indazole ring, and C-Cl stretching.

The O-H stretching vibration of the alcohol group would typically appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the indazole ring is also expected in a similar region, often appearing as a sharper peak superimposed on the broad O-H band. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the methylene C-H stretching would be just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic system typically appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted Infrared (IR) Absorption Bands for (7-Chloro-1H-indazol-3-yl)methanol

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |

| N-H (indazole) | Stretching | 3200 - 3400 (sharp) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methylene) | Stretching | 2850 - 2960 |

| C=C, C=N (ring) | Stretching | 1400 - 1600 |

| C-O (alcohol) | Stretching | 1000 - 1260 |

| C-Cl | Stretching | 600 - 800 |

Note: Predicted values are based on general IR correlation tables and data for similar compounds.

For a more detailed and precise assignment of vibrational modes, gas-phase infrared spectroscopy can be employed. This technique eliminates intermolecular interactions, such as hydrogen bonding, that can broaden and shift absorption bands in the solid or liquid phase. The resulting high-resolution spectra provide a more accurate representation of the molecule's intrinsic vibrational properties.

To aid in the interpretation of complex gas-phase IR spectra, Scaled Quantum Mechanical (SQM) methods are often utilized. alchempharmtech.comepa.gov This computational approach involves calculating the harmonic force field of the molecule using quantum mechanical methods, which is then scaled to better match the experimental frequencies. alchempharmtech.com This combined experimental and theoretical approach allows for a complete and reliable assignment of the vibrational spectrum, even for complex molecules like indazole derivatives.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For (7-Chloro-1H-indazol-3-yl)methanol, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight.

The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern provides further structural clues. Common fragmentation pathways for indazole derivatives include the loss of small molecules like N₂ or HCN. For (7-Chloro-1H-indazol-3-yl)methanol, fragmentation could involve the loss of the hydroxymethyl group (-CH₂OH) or the loss of water (H₂O) from the molecular ion. The fragmentation of the indazole ring itself can also occur, leading to characteristic fragment ions. A systematic study of the fragmentation of related chlorophenols has shown that the loss of HCl can also be a documented fragmentation process.

Table 4: Predicted Mass Spectrometry Data for (7-Chloro-1H-indazol-3-yl)methanol

| Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 182 | Molecular Ion |

| [M+2]⁺ | 184 | Isotope Peak (³⁷Cl) |

| [M-CH₂OH]⁺ | 151 | Loss of hydroxymethyl group |

| [M-H₂O]⁺ | 164 | Loss of water |

| [M-N₂]⁺ | 154 | Loss of nitrogen |

| [M-HCN]⁺ | 155 | Loss of hydrogen cyanide |

Note: The relative intensities of the fragment ions would depend on the ionization method and energy.

X-ray Crystallography for Solid-State Structural Determination

As of the current date, detailed X-ray crystallographic data for the specific compound (7-Chloro-1H-indazol-3-yl)methanol is not available in the surveyed academic literature and structural databases. While crystallographic studies have been conducted on analogous and related indazole derivatives, the precise solid-state structure, including unit cell parameters, space group, and intermolecular interactions of (7-Chloro-1H-indazol-3-yl)methanol, has not been publicly reported.

For context, studies on similar molecules, such as N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide and N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, have revealed key structural features common to the indazole ring system. nih.govresearchgate.net These studies often highlight the planarity of the fused bicyclic indazole core and detail the nature of intermolecular forces, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.govresearchgate.net For instance, in the crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, molecules form inversion dimers linked by N—H⋯O hydrogen bonds. researchgate.net

The determination of the crystal structure of (7-Chloro-1H-indazol-3-yl)methanol would require experimental analysis, which does not appear to have been published. Such a study would provide invaluable insights into its three-dimensional arrangement and the non-covalent interactions that stabilize the crystal lattice.

Future research involving single-crystal X-ray diffraction of (7-Chloro-1H-indazol-3-yl)methanol would be necessary to fully elucidate its solid-state architecture and provide the specific crystallographic data tables and detailed structural findings requested.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic properties of many-body systems. For (7-Chloro-1H-indazol-3-yl)methanol, DFT studies would provide a fundamental understanding of its stability, reactivity, and spectroscopic characteristics. Such studies typically involve optimizing the molecule's geometry to its lowest energy state and then calculating various electronic descriptors.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and a better candidate for chemical reactions. For (7-Chloro-1H-indazol-3-yl)methanol, the presence of the electron-withdrawing chlorine atom and the indazole ring system would influence the energies of these orbitals.

While specific values for (7-Chloro-1H-indazol-3-yl)methanol are not available in the searched literature, a hypothetical FMO analysis would likely show the HOMO localized primarily on the electron-rich indazole ring, while the LUMO might be distributed across the ring and influenced by the chloro and methanol (B129727) substituents.

Hypothetical Frontier Molecular Orbital Data

| Parameter | Hypothetical Value (eV) | Significance |

| EHOMO | -6.5 | Indicates electron-donating capability |

| ELUMO | -1.2 | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 | Predicts chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecule's surface. Red areas indicate negative potential, rich in electrons and prone to electrophilic attack, while blue areas represent positive potential, electron-poor and susceptible to nucleophilic attack. For (7-Chloro-1H-indazol-3-yl)methanol, the nitrogen atoms of the indazole ring and the oxygen of the methanol group would be expected to be regions of high electron density (red), while the hydrogen atoms, particularly the one on the methanol's hydroxyl group and the N-H proton, would exhibit positive potential (blue).

Solvent Effects on Electronic Properties

The electronic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational studies can model these effects using various solvent models, such as the Polarizable Continuum Model (PCM). For (7-Chloro-1H-indazol-3-yl)methanol, a polar solvent would likely stabilize the ground state and influence the HOMO-LUMO gap. The specific nature of these changes would depend on the solvent's polarity and its ability to form hydrogen bonds with the molecule.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand, such as (7-Chloro-1H-indazol-3-yl)methanol, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Affinities and Interaction Modes with Receptors

Molecular docking simulations can predict the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction between the ligand and the target. The simulations also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. For (7-Chloro-1H-indazol-3-yl)methanol, the hydroxyl group and the nitrogen atoms of the indazole ring are potential hydrogen bond donors and acceptors, respectively, which could play a crucial role in its binding to a receptor. The chloro-substituted benzene (B151609) ring can participate in hydrophobic and halogen bonding interactions.

While no specific docking studies for (7-Chloro-1H-indazol-3-yl)methanol were found, a hypothetical docking study against a kinase, a common target for indazole derivatives, might reveal key interactions with the ATP-binding site.

Hypothetical Molecular Docking Results

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase X | -8.5 | Asp145, Lys72, Leu23 |

| Protease Y | -7.2 | Gly101, Ser195 |

Computational Assessment of Inhibitory Activities

Computational studies are instrumental in predicting and understanding the inhibitory activities of indazole derivatives against various biological targets. Molecular docking and molecular dynamics (MD) simulations are primary techniques used to assess how these compounds interact with protein active sites.

For instance, computational assessments have been employed to evaluate 1H-indazole analogs as potential anti-inflammatory agents by studying their interactions with the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net Molecular docking studies of certain 1H-indazole derivatives have shown significant binding affinities, with compounds featuring difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups exhibiting strong interactions within the COX-2 active site. researchgate.net Subsequent MD simulations on promising candidates have indicated stability within the enzyme's active site, suggesting their potential for treating inflammation. researchgate.net

Similarly, structure-based design, complemented by computational analysis of conformational ensembles, has been used to develop 1H-indazole analogs as selective inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov These computational approaches help rationalize the design of compounds with high potency against specific mutations, such as the L858R/T790M double mutant of EGFR, which is relevant in non-small cell lung cancer. nih.gov

Furthermore, docking models have been crucial in understanding the inhibitory mechanism of 1H-indazoles against Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. These models have revealed that the 1H-indazole motif can establish effective interactions with the ferrous ion of the heme group and with hydrophobic pockets within the enzyme's active site, confirming its role as a novel and potent pharmacophore for IDO1 inhibition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used to predict the activity of new compounds and to understand the structural features that are critical for their biological effects.

Both two-dimensional (2D) and three-dimensional (3D) QSAR models have been successfully developed to predict the biological activity of indazole derivatives.

2D-QSAR models utilize descriptors that are derived from the 2D representation of the molecule, such as topological indices and counts of chemical features. These models are generally simpler to develop and interpret. For example, a 2D-QSAR model was developed for a series of indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors, demonstrating good predictive accuracy. researchgate.net

3D-QSAR methods, on the other hand, consider the three-dimensional structure of the molecules and their relative alignment. nih.gov These models often provide more detailed insights into the steric and electrostatic interactions that are important for activity. Field and Gaussian-based 3D-QSAR studies have been performed on indazole derivatives as Hypoxia-inducible factor-1α (HIF-1α) inhibitors. nih.gov These models have been validated through various statistical measures and provide a structural framework for designing new and more potent inhibitors. nih.gov

The following table summarizes the statistical validation of some QSAR models developed for indazole derivatives:

| Model Type | Target | r² | q² | pred_r² | Reference |

| 2D-QSAR (MLR) | TTK Inhibitors | 0.9512 | 0.8998 | 0.8661 | researchgate.net |

| 3D-QSAR (SWF kNN) | TTK Inhibitors | - | 0.9132 | - | researchgate.net |

| 3D-QSAR | HIF-1α Inhibitors | - | - | - | nih.gov |

r² (Coefficient of determination): A measure of how well the model fits the training data.

q² (Cross-validated r²): A measure of the internal predictive ability of the model.

pred_r² (External validation r²): A measure of the model's ability to predict the activity of an external test set of compounds.

A key outcome of QSAR studies is the identification of molecular descriptors that are significantly correlated with biological activity. These descriptors represent the physicochemical properties of the molecules that are important for their interaction with the biological target.

For indazole derivatives, various types of descriptors have been found to be crucial for their activity:

Steric and Electrostatic Fields: 3D-QSAR studies on HIF-1α inhibitors have highlighted the importance of steric and electrostatic fields in determining the inhibitory activity. nih.gov The contour maps generated from these models can guide the modification of the chemical structure to enhance these interactions.

Hydrophobic and Hydrogen Bonding Properties: The inhibitory activity of indazole derivatives is often influenced by their hydrophobicity and their ability to form hydrogen bonds with the target protein.

Topological and Quantum-Chemical Descriptors: 2D-QSAR models have identified the significance of descriptors such as the Wiener index, Balaban indices, and molecular connectivity indices. nih.gov Quantum-chemical descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as dipole moment and polarizability, have also been shown to be important. walisongo.ac.idmdpi.com

Substituent Effects: The nature and position of substituents on the indazole ring play a critical role in determining the biological activity. For instance, in a series of 1H-indazole-3-amine derivatives, the presence of a para-fluorine atom on a phenyl ring at the C-5 position was found to be crucial for antitumor activity. mdpi.com

Conformational Analysis and Tautomerism Studies of Indazole Derivatives

The three-dimensional conformation and the potential for tautomerism are fundamental aspects of the chemistry of indazole derivatives that significantly influence their biological activity.

Indazoles can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govnih.gov Thermodynamic calculations and experimental observations have generally shown that the 1H-tautomer is the more stable and predominant form. nih.govnih.gov This tautomeric preference can have a profound impact on the synthesis, reactivity, and biological properties of these compounds. nih.gov

Conformational analysis, often performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods such as Density Functional Theory (DFT), is used to determine the preferred three-dimensional arrangement of atoms in a molecule. nih.gov For flexible molecules, understanding the rotational barriers between different conformers is crucial, as the biologically active conformation may not necessarily be the one with the lowest energy. mdpi.com

Computational tools like DFT can also be used to study the electronic properties of different conformers. The analysis of Frontier Molecular Orbitals (HOMO and LUMO) provides insights into the molecule's reactivity, with the HOMO-LUMO energy gap being an indicator of its chemical hardness. nih.gov Molecular Electrostatic Potential (MEP) maps are another valuable tool, as they help to predict the sites of electrophilic and nucleophilic attack and to understand intermolecular interactions such as hydrogen bonding. nih.gov

Based on a comprehensive review of scientific literature, there is no publicly available information detailing the specific preclinical biological activities of the chemical compound (7-Chloro-1H-indazol-3-yl)methanol as requested in the provided outline.

The available research indicates that (7-Chloro-1H-indazol-3-yl)methanol is primarily documented as a chemical intermediate. Intermediates are foundational molecules used in the synthesis of more complex compounds, such as active pharmaceutical ingredients. For instance, the indazole scaffold is a core structure in numerous approved anti-cancer drugs, and derivatives are frequently synthesized and evaluated for their therapeutic potential. rsc.orgnih.govmdpi.comnih.gov

However, the specific biological actions outlined—such as the inhibition of cell proliferation, induction of apoptosis through the ROS-mitochondrial pathway, modulation of cell migration, and targeted inhibition of specific protein kinases (VEGFR, c-Met, TRK, ROS1, ALK, Pim kinases, etc.)—are characteristic of highly developed and specific drug candidates or approved medicines. These detailed mechanistic insights are typically not investigated or reported for a chemical intermediate like (7-Chloro-1H-indazol-3-yl)methanol itself.

Scientific studies focus on the biological activities of the final, more complex molecules synthesized from such intermediates. rsc.orgnih.govrsc.org For example, research on various indazole derivatives shows that specific modifications to the core structure are responsible for their anti-cancer effects. nih.govmdpi.com

Therefore, an article detailing the preclinical biological activity and mechanistic insights for (7-Chloro-1H-indazol-3-yl)methanol cannot be generated as the specific data required to populate the requested sections and subsections is not present in the current body of scientific research.

Preclinical Biological Activity and Mechanistic Insights in Vitro Studies

Protein Kinase Inhibition and Selectivity

Structure-Activity Relationships for Kinase Inhibition

There is currently no specific information available in the searched scientific literature detailing the structure-activity relationships (SAR) of (7-Chloro-1H-indazol-3-yl)methanol as a kinase inhibitor. While the broader class of indazole derivatives has been explored for kinase inhibition, specific studies focusing on the influence of the 7-chloro and 3-hydroxymethyl substituents of this particular compound on kinase activity have not been identified.

Anti-Inflammatory Mechanisms

General anti-inflammatory properties of some indazole derivatives have been noted, but specific mechanistic data for (7-Chloro-1H-indazol-3-yl)methanol is not well-documented.

Cyclooxygenase (COX-2) Inhibition

No direct experimental data was found in the searched literature to confirm or quantify the inhibitory activity of (7-Chloro-1H-indazol-3-yl)methanol against the COX-2 enzyme.

Cytokine Modulation (e.g., IL-1β, TNF-α)

While some indazole-containing compounds have been investigated for their ability to modulate pro-inflammatory cytokines, specific studies measuring the effect of (7-Chloro-1H-indazol-3-yl)methanol on the production or signaling of IL-1β and TNF-α have not been identified in the available literature.

Reactive Oxygen Species (ROS) Modulation in Cellular Models

The capacity of (7-Chloro-1H-indazol-3-yl)methanol to modulate reactive oxygen species (ROS) in cellular models has not been specifically reported in the searched scientific literature.

Anti-Infective Properties (In Vitro)

Antiprotozoal Activities

No studies were identified in the searched literature that specifically evaluated the in vitro antiprotozoal activity of (7-Chloro-1H-indazol-3-yl)methanol against any protozoan species.

Antifungal Activities

The therapeutic potential of indazole derivatives extends to combating fungal infections. While specific studies on the antifungal properties of (7-Chloro-1H-indazol-3-yl)methanol are not prevalent in the reviewed literature, broader investigations into the indazole class reveal significant promise.

A series of 3-phenyl-1H-indazole derivatives have been synthesized and evaluated for their efficacy against various Candida species, which are responsible for a range of mucosal and systemic infections. nih.gov These studies have identified the 3-phenyl-1H-indazole scaffold as a promising chemotype for developing new anticandidal agents. nih.gov For instance, certain 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro activity against Candida albicans and Candida glabrata. nih.gov Further structural modifications, such as replacing ester or acid groups with carbamates and carboxamides, were explored to understand the structure-activity relationship and improve candicidal effects. nih.gov

Notably, the search for novel antifungal agents has led to the exploration of various heterocyclic compounds. While direct data on (7-Chloro-1H-indazol-3-yl)methanol is limited, the consistent antifungal activity observed in its parent scaffold, indazole, suggests a potential avenue for future investigation. nih.govnih.gov

Broad-Spectrum Antimicrobial Activity Investigations

Indazole derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial effects against various pathogens. mdpi.com The indazole nucleus is a key component in compounds designed to target bacterial and other microbial infections. nih.gov

Research into related heterocyclic systems provides insights into the potential of substituted indazoles. For example, a study involving 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety compared the activity of an indazole derivative (3o) with a quinoline (B57606) derivative (3p). The indazole derivative exhibited improved activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Cryptococcus neoformans, suggesting that the five-membered fused ring of the indazole system may be favorable for antimicrobial efficacy in this context. nih.gov

Furthermore, various indazole derivatives have been synthesized and assessed for their anti-bacterial properties, among other biological activities. mdpi.com The established anti-inflammatory and antimicrobial drug Benzydamine, which features an indazole core, further underscores the therapeutic potential of this chemical family in treating conditions with a microbial component. nih.govmdpi.com

Enzyme Inhibition Beyond Kinases (e.g., IDO1)

A significant area of research for indazole derivatives has been their activity as enzyme inhibitors beyond the well-trodden path of protein kinases. A key target in this regard is Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that plays a crucial role in immune suppression, particularly in the tumor microenvironment. nih.govresearchgate.netrsc.org By catalyzing the degradation of tryptophan, IDO1 helps tumor cells evade the immune system, making it an attractive target for cancer immunotherapy. nih.govrsc.org

The 1H-indazole scaffold has been identified as a novel and potent pharmacophore for IDO1 inhibition. nih.gov A series of 1H-indazole derivatives were synthesized and evaluated, leading to the discovery of compounds with significant inhibitory activity. For instance, compound 2g (structure not specified in the abstract) demonstrated an IC₅₀ value of 5.3 μM against IDO1. nih.gov Molecular docking studies suggest that the indazole ring interacts effectively with the ferrous ion of the heme group and with key residues in the hydrophobic pockets of the enzyme's active site. nih.gov

Further studies have explored the structural basis of this inhibition. It has been noted that the indazole scaffold plays a vital role in binding to pocket A of the IDO1 active site. researchgate.net This growing body of evidence highlights that indazole derivatives, potentially including those with a 7-chloro substitution, are a promising class of non-kinase enzyme inhibitors. nih.govresearchgate.netacs.orgacs.org

Antioxidant Activity Investigations

The antioxidant potential of chemical compounds is a critical aspect of their biological profile, given the role of oxidative stress in numerous pathologies. While direct studies on the antioxidant capacity of (7-Chloro-1H-indazol-3-yl)methanol are not detailed in the available literature, research on related structures provides valuable insights.

For example, a study on new derivatives of 7-chloroisatin, a different heterocyclic compound but sharing the 7-chloro substitution pattern, demonstrated noteworthy to excellent antioxidant activity in both in vitro and in vivo models. uobaghdad.edu.iq These compounds were evaluated using the total antioxidant capacity method and the DPPH scavenging activity assay, with one promising compound also showing good performance as an antioxidant agent in rats. uobaghdad.edu.iq

Additionally, some natural sources of indazole alkaloids, such as the seeds of Nigella sativa, are known to possess antioxidant properties, among other therapeutic benefits. nih.gov Although this does not directly characterize the synthetic compound , it supports the general potential of the indazole scaffold to be associated with antioxidant effects. The evaluation of (7--Chloro-1H-indazol-3-yl)methanol for direct antioxidant activity remains an area for future research.

Structure-Activity Relationship (SAR) Studies of Indazole Derivatives

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.govnih.gov Understanding these structure-activity relationships (SAR) is crucial for the design of more potent and selective therapeutic agents.

The specific influence of the 7-chloro and 3-hydroxymethyl groups on the biological profile of the title compound is not extensively detailed in dedicated SAR studies. However, the importance of these positions can be inferred from research on analogous compounds.

The 7-chloro substituent is a common feature in many biologically active heterocyclic compounds. Its presence can influence factors such as lipophilicity, metabolic stability, and electronic properties, which in turn affect how the molecule interacts with its biological target. For instance, 7-chloroquinoline (B30040) derivatives have been explored as anticancer agents, with the chloro group being a key part of the active pharmacophore. nih.gov The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine as a key intermediate for the potent HIV capsid inhibitor Lenacapavir further highlights the importance of halogen substitution at the 7-position of the indazole ring for potent biological activity. nih.gov

The 3-position of the indazole ring is a critical site for modification and interaction with biological targets. While direct SAR studies on the 3-hydroxymethyl group are scarce, extensive research has been conducted on derivatives with other substituents at this position, such as the 3-amino group. 1H-indazole-3-amine has been identified as an effective hinge-binding fragment in kinase inhibitors like Linifanib. mdpi.com The development of numerous 1H-indazole-3-amine derivatives as potential antitumor agents underscores the significance of functionalization at this position. nih.govresearchgate.net Studies on 3-phenyl-1H-indazoles in antifungal applications also show that substitutions at the 3-position are pivotal for activity. nih.gov The 3-hydroxymethyl group of (7-Chloro-1H-indazol-3-yl)methanol offers a neutral, polar substituent that can potentially act as a hydrogen bond donor and acceptor, a feature that could be critical for target binding.

SAR studies on indazole derivatives reveal that substitutions at various other positions significantly modulate pharmacological activity.

In the context of IDO1 inhibition , substitutions at the 4- and 6-positions of the 1H-indazole scaffold have been shown to largely affect inhibitory potency. nih.gov This indicates that while the core indazole ring is necessary for activity, fine-tuning of efficacy can be achieved by modifying these positions. nih.gov

For anticancer activity , a wide range of substitutions have been explored. In one study of 1H-indazole-3-amine derivatives, the introduction of various moieties led to compounds with potent activity against several cancer cell lines. mdpi.comnih.gov For example, compound 6o (structure not specified), derived from a 1H-indazole-3-amine scaffold, exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ of 5.15 µM. nih.gov Another derivative, 5k , showed potent activity against the Hep-G2 hepatoma cell line (IC₅₀ = 3.32 µM). mdpi.com These findings demonstrate that strategic modifications across the indazole ring system can lead to highly active compounds.

In the realm of antifungal agents , a series of 3-phenyl-1H-indazole derivatives substituted with various carboxamides were evaluated. Compound 10g (N,N-diethylcarboxamide substituent) was identified as the most active against C. albicans and miconazole-resistant C. glabrata, highlighting the impact of the amide substituent at the 3-position on antifungal efficacy. nih.gov

The collective data from these studies provide a roadmap for the future design of indazole-based therapeutic agents, where specific substitutions at positions 3, 4, 6, and 7 can be tailored to achieve desired biological effects.

Data Tables

Table 1: Anticancer Activity of Selected Indazole Derivatives This table presents data for illustrative indazole derivatives to highlight structure-activity relationships, as specific data for (7-Chloro-1H-indazol-3-yl)methanol was not available in the search results.

| Compound ID | Scaffold | Substitution | Target Cell Line | IC₅₀ (µM) | Reference |

| 6o | 1H-indazole-3-amine derivative | Not specified | K562 (Leukemia) | 5.15 | nih.gov |

| 5k | 1H-indazole-3-amine derivative | Mercapto acetamide | Hep-G2 (Hepatoma) | 3.32 | mdpi.com |

Table 2: Enzyme Inhibitory Activity of a Representative Indazole Derivative This table presents data for an illustrative indazole derivative, as specific data for (7-Chloro-1H-indazol-3-yl)methanol was not available in the search results.

| Compound ID | Scaffold | Target Enzyme | IC₅₀ (µM) | Reference |

| 2g | 1H-indazole derivative | IDO1 | 5.3 | nih.gov |

Table 3: Antifungal Activity of a Representative Indazole Derivative This table presents data for an illustrative indazole derivative, as specific data for (7-Chloro-1H-indazol-3-yl)methanol was not available in the search results.

| Compound ID | Scaffold | Substitution | Target Organism | Activity Note | Reference |

| 10g | 3-phenyl-1H-indazole | N,N-diethylcarboxamide | C. albicans, C. glabrata | Most active in series | nih.gov |

Advanced Methodological Considerations in Research

Regioselectivity Challenges in Indazole Functionalization

The functionalization of the indazole ring is complicated by the potential for reactions to occur at multiple positions, leading to a mixture of isomers. This lack of regioselectivity is a significant hurdle in the synthesis of specific indazole derivatives.

The indazole core has two nitrogen atoms, and in the unsubstituted form, the hydrogen atom can reside on either nitrogen, leading to annular tautomerism between 1H- and 2H-indazoles. beilstein-journals.org 1H-indazole is generally the more thermodynamically stable tautomer. beilstein-journals.org When functionalizing the indazole, particularly through N-alkylation, a mixture of N1 and N2 substituted products is often formed, with the ratio depending on the reaction conditions and the nature of the substituents on the indazole ring. beilstein-journals.orgbeilstein-journals.org

For instance, direct C-H functionalization at different positions of the indazole ring can be challenging to control. acs.orgrsc.org The electronic properties of the substituents on the indazole ring play a crucial role in directing incoming groups. Electron-withdrawing groups, for example, can influence the site of functionalization. beilstein-journals.org In the case of (7-Chloro-1H-indazol-3-yl)methanol, the chlorine atom at the 7-position and the methanol (B129727) group at the 3-position influence the reactivity of the entire molecule, making predictable functionalization difficult.

Furthermore, direct C3-functionalization of 1H-indazoles can be problematic. For example, direct C-3 alkylation via a Minisci reaction often results in low yields due to the electronic structure of the five-membered ring. mdpi.com Similarly, direct C-3 arylation may require specialized catalysts and demanding reaction conditions. mdpi.com The synthesis of polysubstituted indazoles often involves multi-step sequences, where controlling the regiochemistry at each step is paramount. acs.org A practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a related complex indazole, highlights the importance of regioselective bromination and cyclization steps to obtain the desired isomer in a good yield. mdpi.comchemrxiv.org

Strategies for Overcoming Synthetic Limitations (e.g., Late-Stage Functionalization)

To address the challenges of regioselectivity and to streamline the synthesis of complex indazole derivatives, chemists have developed several strategies. One of the most powerful approaches is late-stage functionalization (LSF).

LSF allows for the introduction of functional groups at a late step in a synthetic sequence, which is highly advantageous for creating a diverse library of compounds from a common intermediate. acs.orgrsc.org This strategy avoids the need to synthesize each derivative from scratch. C-H activation is a key technology in LSF, enabling the direct functionalization of otherwise unreactive C-H bonds. rsc.orgnih.gov For indazoles, transition-metal-catalyzed C-H activation has been employed for functionalization at various positions. rsc.orgnih.gov

Specific strategies to control regioselectivity include:

Directing Groups: The use of a directing group can guide the catalyst to a specific C-H bond, ensuring regioselective functionalization. After the reaction, the directing group can be removed.

Catalyst and Ligand Control: The choice of transition metal catalyst and the ligands coordinated to it can significantly influence the regioselectivity of a reaction. nih.gov For example, different ligands can promote functionalization at either the C3 or C2 positions of an indole, a related heterocycle. nih.gov

Protecting Groups: The N-H group of indazole is often protected to prevent unwanted side reactions and to direct functionalization to either the N1 or N2 position. mdpi.com The choice of protecting group can influence the outcome of subsequent reactions.

One-Pot Syntheses: Developing one-pot procedures where multiple reaction steps are carried out in the same vessel without isolating intermediates can improve efficiency and yield. researchgate.netorganic-chemistry.org

A notable example is the development of a late-stage diversification strategy for 4,5,6-trisubstituted indazoles, which utilizes a regioselective C-H functionalization followed by a nucleophilic aromatic substitution to introduce diversity at two different positions in just a few steps from readily available starting materials. acs.org

Application of Advanced Analytical Techniques in Complex Mixture Analysis for Indazole Derivatives

The synthesis of indazole derivatives often results in complex mixtures containing the desired product, isomers, and byproducts. The accurate identification and quantification of each component are crucial for quality control and for understanding the reaction's outcome. Several advanced analytical techniques are employed for this purpose.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating the components of a mixture. acs.org Chiral HPLC, using chiral stationary phases, is particularly important for separating enantiomers of chiral indazole derivatives. frontiersin.orgresearchgate.net The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation. researchgate.netukm.my

Gas Chromatography (GC): GC is another powerful separation technique, often coupled with a mass spectrometer (GC-MS) for identification. frontiersin.orgnih.gov It is suitable for volatile and thermally stable compounds.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for structure elucidation. frontiersin.orgnih.gov 1H and 13C NMR provide detailed information about the chemical environment of atoms in a molecule, allowing for the differentiation of isomers. nih.govmolloy.edu Two-dimensional NMR techniques, such as COSY, provide further structural information by showing correlations between different nuclei. molloy.edu

Mass Spectrometry (MS): MS provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for identification. frontiersin.orgmolloy.edu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. diva-portal.org Coupling liquid chromatography with mass spectrometry (LC-MS) is a widely used technique for analyzing complex mixtures. diva-portal.org

The combination of these techniques is often necessary for the comprehensive analysis of complex reaction mixtures. For example, a study on synthetic cannabinoids demonstrated the use of NMR, GC-MS, and UV-visible spectroscopy to characterize both the desired product and its regioisomer. nih.gov The integration of chromatographic separation with high-resolution mass spectrometry is particularly powerful for analyzing extremely complex samples. nih.gov

Future Research Directions and Emerging Trends

Exploration of Novel Indazole Derivatives for Specific Biological Targets

The indazole core is a well-established pharmacophore found in numerous biologically active compounds, including several approved drugs. chemrxiv.org Future research will undoubtedly focus on the synthesis and evaluation of novel derivatives of (7-Chloro-1H-indazol-3-yl)methanol to target a wide array of biological macromolecules implicated in disease.

One of the most promising avenues is the development of kinase inhibitors . The indazole structure is known to be an effective hinge-binding fragment for various protein kinases. nih.gov For instance, derivatives of 1H-indazole-3-amine have shown potent inhibitory activity against tyrosine kinases. nih.gov By modifying the methanol (B129727) group and exploring substitutions on the indazole ring of (7-Chloro-1H-indazol-3-yl)methanol, novel and selective inhibitors for kinases implicated in cancer, such as epidermal growth factor receptor (EGFR) or FMS-like tyrosine kinase 3 (FLT3), could be discovered. researchgate.netnih.gov

Furthermore, the indazole nucleus has been identified as a key component in compounds with antileishmanial activity . nih.gov Research into derivatives of (7-Chloro-1H-indazol-3-yl)methanol could lead to new therapeutic options for this neglected tropical disease. The exploration of different substituents at the N1 position of the indazole ring or modifications of the methanol group could yield compounds with improved potency and selectivity against Leishmania species. nih.gov

The following table summarizes the biological targets of various indazole derivatives, highlighting the potential for future exploration with (7-Chloro-1H-indazol-3-yl)methanol as a lead compound.

| Biological Target | Class of Indazole Derivative | Potential Therapeutic Area |

| Tyrosine Kinases (e.g., VEGFR, PDGFR) | 1H-Indazole-3-amine derivatives | Cancer |

| FMS-like tyrosine kinase 3 (FLT3) | Benzimidazole-indazole derivatives | Acute Myeloid Leukemia nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | 2-aminobenzimidazole derivatives | Non-Small-Cell Lung Cancer researchgate.net |

| Leishmania donovani topoisomerase I | Indazole derivatives | Leishmaniasis |

| Bcl-2 family proteins | 1H-indazole-3-amine derivatives | Cancer nih.gov |

Integration of Advanced Computational Approaches in Rational Drug Design

The design of novel (7-Chloro-1H-indazol-3-yl)methanol derivatives will be significantly accelerated by the integration of advanced computational methods. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are invaluable tools in modern drug discovery.

Molecular docking can be employed to predict the binding modes of virtual libraries of (7-Chloro-1H-indazol-3-yl)methanol derivatives within the active sites of target proteins. This allows for the prioritization of compounds for synthesis and biological testing, saving time and resources. For example, docking studies of 3-chloro-6-nitro-1H-indazole derivatives with the Leishmania trypanothione (B104310) reductase enzyme have provided insights into their binding interactions. nih.gov

Molecular dynamics simulations can further refine these binding predictions by providing a dynamic view of the ligand-protein complex, assessing its stability over time. nih.gov This is crucial for understanding the key interactions that contribute to binding affinity and selectivity.

QSAR studies can establish mathematical relationships between the structural features of (7-Chloro-1H-indazol-3-yl)methanol analogs and their biological activities. This information can guide the design of new derivatives with improved potency.

Development of Indazole Analogs with Enhanced Selectivity and Potency

A key challenge in drug development is achieving high selectivity for the intended biological target to minimize off-target effects and associated toxicities. Future research on (7-Chloro-1H-indazol-3-yl)methanol will focus on structural modifications to enhance both potency and selectivity.

The structure-activity relationship (SAR) of indazole derivatives has been extensively studied, revealing the importance of substituent positioning on the indazole ring. nih.gov For (7-Chloro-1H-indazol-3-yl)methanol, systematic modifications can be explored:

Substitution at the N1 position: Introducing different alkyl or aryl groups at the N1 position of the indazole ring can significantly influence biological activity.

Modification of the C3-methanol group: The hydroxyl group can be converted to ethers, esters, or amines to explore new interactions with the target protein.

Further substitution on the benzene (B151609) ring: While the 7-chloro substituent is fixed, exploring additional substitutions at other positions could fine-tune the electronic and steric properties of the molecule.

The following table presents examples of how structural modifications have impacted the activity of indazole derivatives, providing a roadmap for the optimization of (7-Chloro-1H-indazol-3-yl)methanol analogs.

| Parent Compound Class | Structural Modification | Impact on Activity | Reference |

| 1H-Indazole-3-amine | Introduction of a piperazine (B1678402) moiety | Enhanced antitumor activity against K562 cells | nih.gov |

| 3-chloro-6-nitro-1H-indazole | Addition of a triazole ring | Increased antileishmanial activity | nih.gov |

| Indazole scaffold | Derivatization with chloro substituents | High inhibitory activity against peptidylarginine deiminases | nih.gov |

Unexplored Reactivity and Functionalization Pathways for (7-Chloro-1H-indazol-3-yl)methanol

The synthetic versatility of the indazole ring system offers numerous opportunities for creating diverse libraries of (7-Chloro-1H-indazol-3-yl)methanol derivatives. nih.gov While the synthesis of various substituted indazoles has been reported, there are still unexplored avenues for the functionalization of this specific compound.

The methanol group at the C3 position is a key handle for derivatization. It can undergo a variety of reactions common to primary alcohols, such as:

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid would provide new functional groups for further modification, such as the formation of amides or esters.

Etherification: Reaction with alkyl halides or other electrophiles can introduce a wide range of ether functionalities.

Esterification: Acylation with various carboxylic acids or their derivatives would yield a library of esters with diverse properties.

Nucleophilic Substitution: Conversion of the hydroxyl group to a leaving group would allow for the introduction of various nucleophiles, including azides, thiols, and amines.

Furthermore, the indazole ring itself presents opportunities for functionalization. While the 7-position is chlorinated, other positions on the benzene ring could potentially be targeted for electrophilic substitution reactions under carefully controlled conditions. Cross-coupling reactions, such as Suzuki or Stille couplings, could also be employed to introduce new carbon-carbon or carbon-heteroatom bonds, further expanding the chemical space around the (7-Chloro-1H-indazol-3-yl)methanol scaffold. researchgate.net The synthesis of related compounds like 7-bromo-4-chloro-1H-indazol-3-amine highlights the feasibility of regioselective functionalization of the indazole core. nih.govresearchgate.net

Q & A

Q. What spectroscopic methods are recommended for characterizing (7-Chloro-1H-indazol-3-yl)methanol?

To confirm structural integrity, employ a combination of:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions and methanol group presence.

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS).

- Infrared (IR) Spectroscopy : Identify hydroxyl (O–H) and aromatic C–Cl stretching vibrations.

- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .

Q. Table 1: Key Spectroscopic Peaks

| Technique | Expected Signals |

|---|---|

| -NMR | δ 8.1–8.3 (indazole H), δ 4.8–5.0 (CHOH) |

| IR | ~3200 cm (O–H), ~550 cm (C–Cl) |

Q. How is (7-Chloro-1H-indazol-3-yl)methanol utilized in kinase inhibition studies?

The compound acts as a ligand in kinase domains (e.g., EGFR T790M/L858R mutant, PDB: 5EDQ). Key steps include:

Binding Pocket Definition : Use co-crystallized ligand data to define the pocket (volume: 312.32 Å) .

Docking Studies : Perform molecular docking to assess interactions with catalytic residues (e.g., Lys745, Asp855).

Affinity Assays : Validate via surface plasmon resonance (SPR) or fluorescence polarization.

Advanced Research Questions

Q. How can researchers resolve contradictions in binding affinity data across studies?

Discrepancies may arise from experimental conditions (pH, temperature) or structural flexibility. Mitigation strategies:

Q. Table 2: Common Data Contradiction Sources

| Source | Resolution Approach |

|---|---|

| Ligand Flexibility | Compare multiple crystal structures |

| Assay Sensitivity | Validate with orthogonal methods (SPR vs. ITC) |

Q. What advanced crystallographic techniques optimize refinement for (7-Chloro-1H-indazol-3-yl)methanol complexes?

High-Resolution Data : Collect diffraction data at ≤1.0 Å resolution to reduce model bias.

Anisotropic Refinement : Use SHELXL to model displacement parameters for non-H atoms .

Hydrogen Bond Analysis : Apply WinGX/ORTEP to visualize interactions (e.g., O–H⋯N between methanol and kinase residues) .

Q. Table 3: SHELX Refinement Parameters

| Parameter | Setting |

|---|---|

| Resolution | 0.84 Å |

| R | <0.05 |

| Weighting Scheme | Chebychev polynomial |

Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?

MD Simulations : Run 100-ns trajectories to assess ligand stability in the binding pocket.

QM/MM Calculations : Optimize ligand geometry at the M06-2X/6-31G* level.

Free Energy Perturbation (FEP) : Predict ΔΔG values for chloro/methyl substituent variations.

Reference the EGFR T790M/L858R structure (PDB: 5EDQ) for initial docking poses .

Q. What purification strategies address synthetic byproducts in (7-Chloro-1H-indazol-3-yl)methanol synthesis?

- Column Chromatography : Use silica gel with EtOAc/hexane (3:7) for polarity-based separation.

- Recrystallization : Optimize solvent (e.g., methanol/water) to isolate pure crystals.

- HPLC : Employ reverse-phase C18 columns (acetonitrile/water gradient) for trace impurity removal.

Q. Methodological Notes

- Avoid Commercial Bias : Focus on peer-reviewed synthesis protocols rather than supplier data.

- Data Reproducibility : Document all experimental parameters (e.g., diffraction conditions, NMR shim settings).

- Ethical Reporting : Disclose refinement residuals (R) and statistical confidence intervals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.